molecular formula C13H20ClN B064336 4-(4-Methylbenzyl)piperidine hydrochloride CAS No. 165110-20-3

4-(4-Methylbenzyl)piperidine hydrochloride

Cat. No.: B064336
CAS No.: 165110-20-3
M. Wt: 225.76 g/mol
InChI Key: YAMLAAGPSGVXFW-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)piperidine hydrochloride (4-Methylbenzylpiperidine hydrochloride, MBP) is an organic compound with a molecular formula of C11H19ClN2. It is a white solid with a melting point of 98-99°C and a boiling point of 202-203°C. MBP is a chiral compound with two enantiomers, (R)-(+)-4-methylbenzylpiperidine hydrochloride and (S)-(-)-4-methylbenzylpiperidine hydrochloride. MBP has a variety of uses in scientific research and has been widely studied in various fields.

Scientific Research Applications

  • Synthesis and Bioactivity Studies :

    • A study synthesized a novel compound related to 4-(4-Methylbenzyl)piperidine and evaluated its bioactivity, particularly its inhibitory activities against fungi (Xue Si-jia, 2011).
    • Another research focused on synthesizing and characterizing N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, demonstrating significant antiproliferative activity against leukemia K562 cells (Xue Si-jia, 2012).
  • Pharmacological Properties :

    • Research on sila-analogues of σ ligands, which included modifications of the 4-methylbenzylpiperidine structure, revealed insights into their structures and pharmacological properties, such as affinities for various central nervous system receptors (R. Tacke et al., 2003).
    • A study on 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine revealed its potential as a novel NR1/2B NMDA receptor antagonist, showing promise in the context of neurological disorders (Z. Zhou et al., 1999).
  • Synthesis of Novel Compounds :

    • The synthesis of various piperidine derivatives, including 4-(4-Methylbenzyl)piperidine hydrochloride, has been a focus in studies aiming to develop compounds with anti-HIV-1 activity (S. Imamura et al., 2006).
    • Another study synthesized and characterized hindered-phenol-containing amine moieties, including derivatives of 4-(4-Methylbenzyl)piperidine, as antioxidants for polypropylene copolymers, highlighting its utility in material science (Jigar Desai et al., 2004).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and application of “4-(4-Methylbenzyl)piperidine hydrochloride” and similar compounds may continue to be a significant area of research in the future.

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMLAAGPSGVXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632636
Record name 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165110-20-3
Record name 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methylbenzyl)piperidine hydrochloride
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4-(4-Methylbenzyl)piperidine hydrochloride
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Reactant of Route 6
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